molecular formula C6H8Cl3NO2 B078635 2,2,2-Trichloro-1-morpholin-4-ylethanone CAS No. 13306-60-0

2,2,2-Trichloro-1-morpholin-4-ylethanone

Cat. No. B078635
Key on ui cas rn: 13306-60-0
M. Wt: 232.5 g/mol
InChI Key: GDPGGCADYVWIBK-UHFFFAOYSA-N
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Patent
US05703075

Procedure details

Morpholine (4.0 mL, 45 mmol) is dissolved in EtOAc (50 mL) and saturated K2CO3 (40 mL) added. The mixture is cooled in an ice bath and trichloroacetyl chloride (5.0 mL, 45 mmol) added drop-wise. The reaction is stirred for 20 min then diluted with EtOAc (200 mL) and washed with aq. K2CO3 (20 mL), water (2×50 mL) and brine (30 mL). The organic layer is dried over MgSO4. Rotary evaporation gives trichloroacetylmorpholine.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[Cl:13][C:14]([Cl:19])([Cl:18])[C:15](Cl)=[O:16]>CCOC(C)=O>[Cl:13][C:14]([Cl:19])([Cl:18])[C:15]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
WASH
Type
WASH
Details
washed with aq. K2CO3 (20 mL), water (2×50 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Rotary evaporation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC(C(=O)N1CCOCC1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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